![molecular formula C13H22N4O B13098813 2-Heptyl-5-methyl-3a,4-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 88104-26-1](/img/structure/B13098813.png)
2-Heptyl-5-methyl-3a,4-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptyl-5-methyl-1,3a-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound features a triazole ring fused to a pyrimidine ring, with a heptyl group at the second position and a methyl group at the fifth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-5-methyl-1,3a-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . The reaction typically involves heating the reactants in dry toluene at 140°C under microwave conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-assisted synthesis method. The process would require optimization of reaction conditions to ensure consistent yields and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Heptyl-5-methyl-1,3a-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, dihydro derivatives, and oxides.
Aplicaciones Científicas De Investigación
2-Heptyl-5-methyl-1,3a-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties, such as catalysts and sensors.
Mecanismo De Acción
The mechanism of action of 2-Heptyl-5-methyl-1,3a-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities.
Uniqueness
2-Heptyl-5-methyl-1,3a-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the heptyl group at the second position and the methyl group at the fifth position enhances its lipophilicity and bioavailability, making it a promising candidate for drug development.
Propiedades
Número CAS |
88104-26-1 |
|---|---|
Fórmula molecular |
C13H22N4O |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
2-heptyl-5-methyl-3a,4-dihydro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C13H22N4O/c1-3-4-5-6-7-8-11-15-13-14-10(2)9-12(18)17(13)16-11/h9,13-14H,3-8H2,1-2H3,(H,15,16) |
Clave InChI |
FEWSZELLBXZUGZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=NC2NC(=CC(=O)N2N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13098730.png)
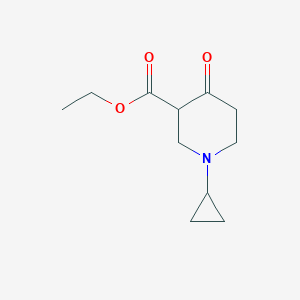

![7-Chloro-3-ethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B13098762.png)
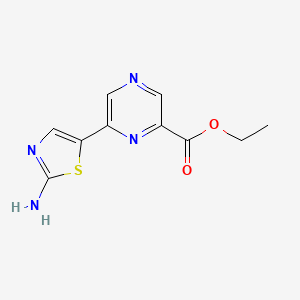
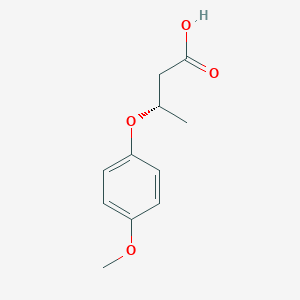
![3-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13098784.png)
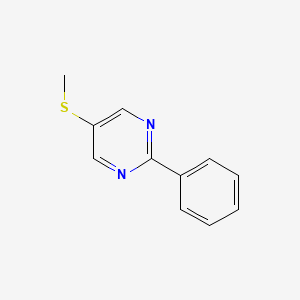
![5-Methyloxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13098788.png)
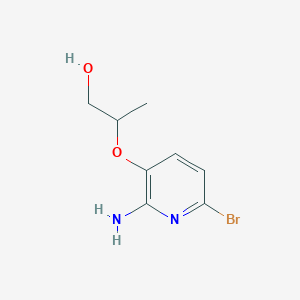
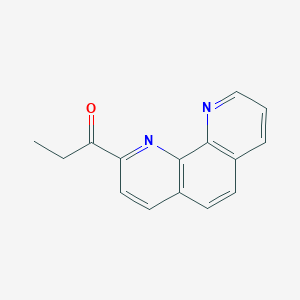
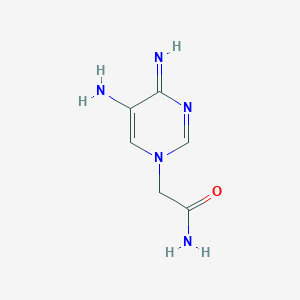
![3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13098832.png)

